Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate typically involves the reaction of 2,5-dimethylpyridine with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-keto-2,5-dimethylpyridine-4-carboxylate.
Reduction: Formation of 3-hydroxy-2,5-dimethylpyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2,6-dimethylpyridine-4-carboxylate
- Methyl 3-hydroxy-2,5-dimethylpyridine-3-carboxylate
- Methyl 3-hydroxy-2,5-dimethylpyridine-5-carboxylate
Uniqueness
Methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with other molecules. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,5-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-10-6(2)8(11)7(5)9(12)13-3/h4,11H,1-3H3 |
InChI Key |
SOYYXHBKYSJKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.